molecular formula C13H8F2O B1330464 3,3'-Difluorobenzophenone CAS No. 345-70-0

3,3'-Difluorobenzophenone

Cat. No.: B1330464
CAS No.: 345-70-0
M. Wt: 218.2 g/mol
InChI Key: UBJLBNGSWJBOGI-UHFFFAOYSA-N
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Description

3,3’-Difluorobenzophenone is an organic compound with the molecular formula C13H8F2O. It is a derivative of benzophenone, where two fluorine atoms are substituted at the 3 and 3’ positions of the benzene rings. This compound is known for its applications in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Difluorobenzophenone can be synthesized through various methods. One common approach involves the acylation reaction of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 3,3’-Difluorobenzophenone may involve similar acylation reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3,3’-Difluorobenzophenone .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Difluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3’-Difluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research has explored its role in drug development, particularly in the treatment of cancer and diabetes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Difluorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. Its effects are mediated through pathways involving the carbonyl group and the fluorine atoms, which influence its binding affinity and reactivity .

Comparison with Similar Compounds

  • 4,4’-Difluorobenzophenone
  • 4-Fluorobenzophenone
  • 2,2’-Difluorobenzophenone

Comparison: 3,3’-Difluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which affects its chemical properties and reactivity. Compared to 4,4’-Difluorobenzophenone, it exhibits different substitution patterns and reactivity profiles. The presence of fluorine atoms at the 3 and 3’ positions enhances its stability and influences its interactions with other molecules.

Properties

IUPAC Name

bis(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJLBNGSWJBOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342185
Record name 3,3'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-70-0
Record name 3,3′-Difluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Difluorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3,3'-difluorobenzophenone influence its ability to form anion radicals?

A: Research has shown that while mono- and di-fluorinated benzophenone derivatives readily form anion radicals under electrolytic conditions in specific solvent systems [], decafluorobenzophenone does not yield the expected anion radical []. This suggests that the presence and position of fluorine atoms on the benzophenone structure significantly impact the compound's electrochemical behavior and its ability to form stable radical species.

Q2: Can this compound be used as a starting material for synthesizing more complex molecules?

A: Yes, this compound serves as a key starting material in the multi-step synthesis of 3,3-bis(3-fluorophenyl)-[2,3-3H2]-1-propanamine hydrochloride ([3H2]-NPS 846·HCl) []. This compound, labeled with tritium, acts as a ligand for the NMDA receptor and is valuable in pharmacological research. This example illustrates the utility of this compound as a building block in organic synthesis.

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